Decoquinate

Catalog No.
S525507
CAS No.
18507-89-6
M.F
C24H35NO5
M. Wt
417.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Decoquinate

CAS Number

18507-89-6

Product Name

Decoquinate

IUPAC Name

ethyl 6-decoxy-7-ethoxy-4-oxo-1H-quinoline-3-carboxylate

Molecular Formula

C24H35NO5

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C24H35NO5/c1-4-7-8-9-10-11-12-13-14-30-21-15-18-20(16-22(21)28-5-2)25-17-19(23(18)26)24(27)29-6-3/h15-17H,4-14H2,1-3H3,(H,25,26)

InChI Key

JHAYEQICABJSTP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)OCC)OCC

Solubility

Soluble in DMSO

Synonyms

Deccox, Decoquinate, Ethyl-6-(Decycloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylate

Canonical SMILES

CCCCCCCCCCOC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)OCC)OCC

Description

The exact mass of the compound Decoquinate is 417.2515 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759109. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Hydroxyquinolines. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mode of Action Studies:

Understanding how Decoquinate works against coccidia, the single-celled parasites that cause coccidiosis, is a crucial area of research. Studies have investigated the compound's effect on the parasite's lifecycle and its impact on their cellular processes. For instance, research published in the Journal of Parasitology details how Decoquinate disrupts the parasite's mitochondrial function, an essential cellular process for energy production [].

Development of Drug Resistance:

The overuse of anticoccidial drugs can lead to the development of resistance in parasite populations. Research into this area is essential for maintaining the effectiveness of Decoquinate and other anticoccidial agents. Studies are conducted to monitor the emergence of resistance in field populations and to investigate the mechanisms by which parasites develop resistance [].

Decoquinate is a synthetic compound classified as a 4-hydroxyquinolone and primarily functions as a coccidiostat, used to control coccidiosis in poultry and livestock. With the chemical formula C24H35NO5C_{24}H_{35}NO_{5} and a molecular weight of approximately 417.6 g/mol, decoquinate is characterized by its crystalline powder form, which is off-white in color with a mild odor. It has a melting point ranging from 242 to 245 °C and exhibits low solubility in water (0.06 mg/L at 20 °C) . Decoquinate acts by inhibiting electron transport in the mitochondria of protozoa, which interferes with their growth and reproduction .

The exact mechanism of action of decoquinate is not fully understood. However, research suggests it disrupts the life cycle of Eimeria parasites within the host animal's intestinal tract. One possible mechanism involves interference with the parasite's mitochondrial function, hindering its energy production and development [].

Due to its functional groups. The presence of hydrolysable ester groups allows for hydrolysis under certain conditions, leading to the formation of active metabolites. The compound's structure includes an ethyl ester group, a carboxylic acid group, and a quinolone ring, which contribute to its reactivity and biological activity . Decoquinate can also be modified chemically to improve its pharmacological properties; for instance, derivatives with altered alkyl groups at the N-1 position of the quinolone ring have shown increased efficacy against certain pathogens .

Decoquinate can be synthesized through various organic chemistry methods, typically involving the reaction of substituted quinolones with appropriate alkylating agents to introduce the desired functional groups. One common approach involves the condensation of 4-hydroxyquinoline derivatives with carboxylic acids or their esters under acidic conditions to yield decoquinate . Additionally, advancements in pharmaceutical nanotechnology have led to new formulations that enhance the solubility and bioavailability of decoquinate, allowing for more effective therapeutic applications .

Decoquinate is widely used in veterinary medicine as a feed additive to prevent coccidiosis in poultry and livestock. Its application helps improve animal health and productivity by controlling parasitic infections that can lead to significant economic losses in the agricultural sector . Research is ongoing into its potential use as an antimicrobial drug for human therapy, particularly through optimized formulations that enhance its pharmacokinetic properties .

Decoquinate shares structural similarities with several other compounds within the hydroquinolone class. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypePrimary UseUnique Features
MonensinPolyether ionophoreAnticoccidial agentAffects ion transport across membranes
LasalocidPolyether ionophoreAnticoccidial agentExhibits broader spectrum against protozoa
NicarbazinAnticoccidial agentCoccidiostatCombines effects on coccidia with growth promotion
ClopidolHydroxyquinoloneCoccidiostatTargets specific stages of coccidian life cycle

Decoquinate's unique mechanism of action—specifically targeting mitochondrial processes—distinguishes it from these compounds, which may operate through different biological pathways. Its application primarily in veterinary medicine further sets it apart from others that may have broader uses or different mechanisms.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6.8

Exact Mass

417.2515

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

534I52PVWH

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 1 notifications to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Coccidiostats

Other CAS

18507-89-6

Wikipedia

Decoquinate

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Kumar S, Kumari R, Pandey R. New insight-guided approaches to detect, cure, prevent and eliminate malaria. Protoplasma. 2015 May;252(3):717-53. doi: 10.1007/s00709-014-0697-x. Epub 2014 Oct 17. Review. PubMed PMID: 25323622.
2: Baneth G. Perspectives on canine and feline hepatozoonosis. Vet Parasitol. 2011 Sep 8;181(1):3-11. doi: 10.1016/j.vetpar.2011.04.015. Epub 2011 Apr 19. Review. PubMed PMID: 21620568.
3: Allen KE, Little SE, Johnson EM, Hostetler J, Panciera RJ, Ewing SA. Treatment of Hepatozoon americanum infection: review of the literature and experimental evaluation of efficacy. Vet Ther. 2010 Winter;11(4):E1-8. Review. PubMed PMID: 21308664.
4: Dorne JL, Fernández-Cruz ML, Bertelsen U, Renshaw DW, Peltonen K, Anadon A, Feil A, Sanders P, Wester P, Fink-Gremmels J. Risk assessment of coccidostatics during feed cross-contamination: animal and human health aspects. Toxicol Appl Pharmacol. 2013 Aug 1;270(3):196-208. doi: 10.1016/j.taap.2010.12.014. Epub 2011 Jan 6. Review. PubMed PMID: 21215766.
5: Buxton D, Maley SW, Wright SE, Rodger S, Bartley P, Innes EA. Ovine toxoplasmosis: transmission, clinical outcome and control. Parassitologia. 2007 Dec;49(4):219-21. Review. PubMed PMID: 18689230.
6: Buxton D. Protozoan infections (Toxoplasma gondii, Neospora caninum and Sarcocystis spp.) in sheep and goats: recent advances. Vet Res. 1998 May-Aug;29(3-4):289-310. Review. PubMed PMID: 9689743.
7: Foreyt WJ. Coccidiosis and cryptosporidiosis in sheep and goats. Vet Clin North Am Food Anim Pract. 1990 Nov;6(3):655-70. Review. PubMed PMID: 2245367.
8: Foreyt WJ. Coccidiosis in sheep and goats. Vet Hum Toxicol. 1987;29 Suppl 1:60-4. Review. PubMed PMID: 3303645.

Explore Compound Types